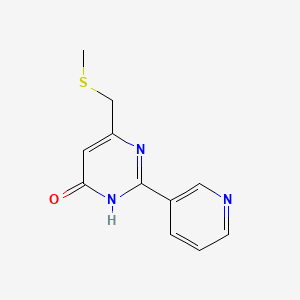
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide: is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a thiophene sulfonyl group, and a pyrrolidine carboxamide
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique structural features.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its potential biological activity, the compound can be explored as a lead compound in drug discovery programs.
Industry:
Material Science: The compound’s unique structure can be utilized in the development of new materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Thiophene Sulfonyl Group: This step involves sulfonylation of the thiophene ring, typically using a sulfonyl chloride in the presence of a base.
Formation of the Pyrrolidine Ring: This can be synthesized through a cyclization reaction involving an amine and a suitable carbonyl compound.
Coupling Reactions: The final step involves coupling the isoxazole, thiophene sulfonyl, and pyrrolidine carboxamide moieties using standard peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like triethylamine or pyridine.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced isoxazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzyme active sites, potentially inhibiting their activity. The thiophene sulfonyl group can enhance binding affinity through additional interactions such as hydrogen bonding or van der Waals forces. The pyrrolidine carboxamide moiety can further stabilize the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
- N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(phenylsulfonyl)pyrrolidine-2-carboxamide
- N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
Comparison:
- Structural Differences: The primary difference lies in the substituents on the sulfonyl group (thiophene vs. phenyl or methyl).
- Unique Features: The thiophene sulfonyl group in the target compound may provide unique electronic and steric properties, potentially leading to different biological activities or material properties.
This detailed article provides a comprehensive overview of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c20-15(17-16-11-5-1-2-6-12(11)18-23-16)13-7-3-9-19(13)25(21,22)14-8-4-10-24-14/h4,8,10,13H,1-3,5-7,9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIYOBMSCJREJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B2708363.png)
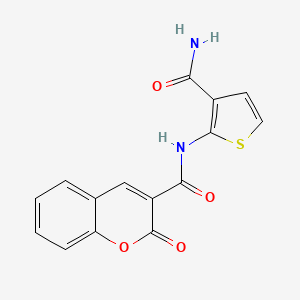
![[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2708365.png)
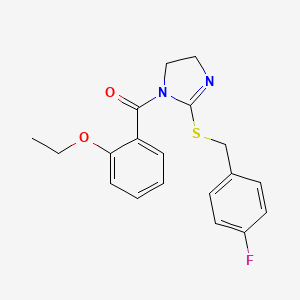

![3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B2708371.png)
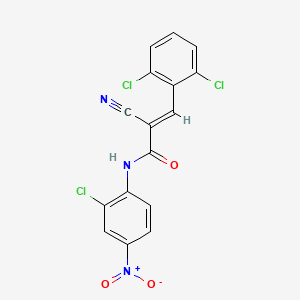
![7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine](/img/structure/B2708373.png)
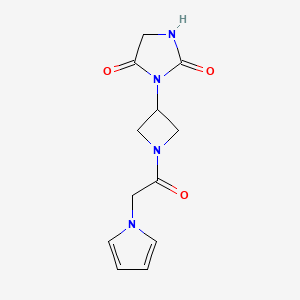
![ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2708377.png)
![1-[(4-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2708379.png)
![methyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate](/img/structure/B2708381.png)
